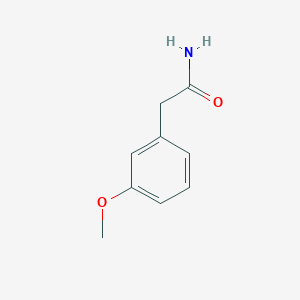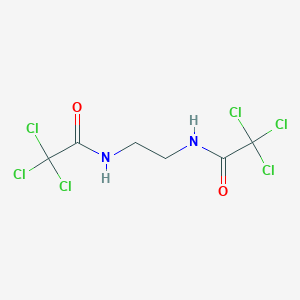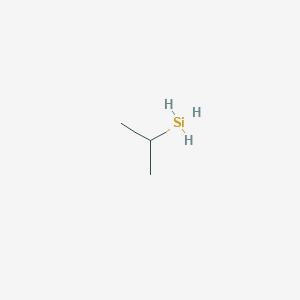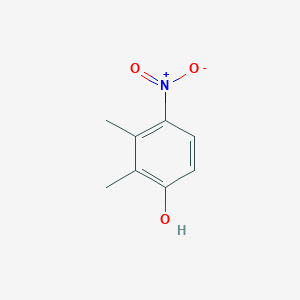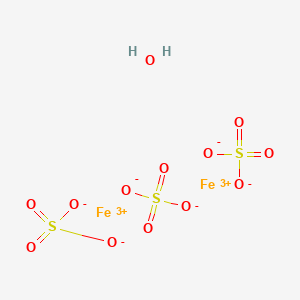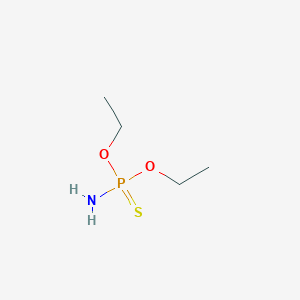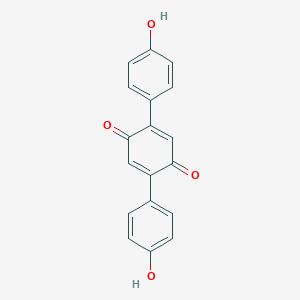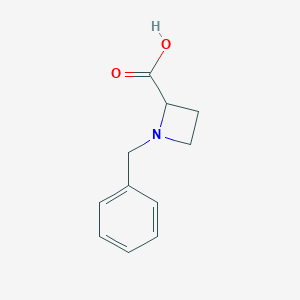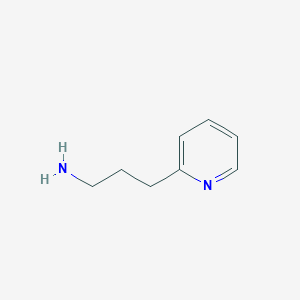
3-(吡啶-2-基)丙烷-1-胺
概述
描述
3-(Pyridin-2-yl)propan-1-amine is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry, coordination chemistry, and materials science. The compound features a pyridine ring, which is a common motif in many pharmaceuticals, and an amine group that allows for further functionalization and the formation of coordination complexes with metals .
Synthesis Analysis
The synthesis of related compounds often involves the direct coupling of amines to other ligands or the condensation with aldehydes. For instance, the synthesis of a tetradentate ligand from 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation has been reported, which is relevant to the synthesis of 3-(Pyridin-2-yl)propan-1-amine derivatives . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines has been described, showcasing the versatility of reactions involving pyridin-2-yl motifs .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Pyridin-2-yl)propan-1-amine has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a betaine derivative, 3-(2-amino-pyridinium)-propionate monohydrate, has been determined, providing insights into the molecular geometry and intermolecular interactions . Similarly, the structure of a 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, highlighting the importance of π–π stacking and hydrogen bonding in the supramolecular assembly .
Chemical Reactions Analysis
The reactivity of 3-(Pyridin-2-yl)propan-1-amine derivatives can be diverse. For instance, the coordination chemistry of related ligands with zinc(II) has been explored, resulting in the formation of mononuclear complexes with potential applications in bioinorganic chemistry . The reactivity of these compounds with DNA and proteins, as well as their antiproliferative activity, has been studied, particularly in the context of developing anticancer agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 3-(Pyridin-2-yl)propan-1-amine moiety have been investigated using various spectroscopic methods. FTIR and Raman spectroscopy, along with DFT calculations, have been employed to study the vibrational modes and electronic structure of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, providing detailed information on the compound's behavior . The fluorescent properties of related compounds have also been examined, revealing aggregation-induced emission behavior and phase transitions at high temperatures .
科学研究应用
有机合成转化
“3-(吡啶-3-基)丙烷-1-胺” 是一种用于各种有机合成转化的有用研究化学品 . 它在复杂有机化合物的形成中起着至关重要的作用。
分子内亲核环化
该化合物用于 4-(3-吡啶基)丁胺的分子内亲核环化,生成 6,7,8,9 四氢-5H-吡啶并[2,3-b]氮杂环庚烷 . 这个过程在杂环化合物的合成中很重要。
口袋卟啉的合成
“3-(吡啶-3-基)丙烷-1-胺” 也用于口袋卟啉的合成 . 卟啉是一组杂环大环有机化合物,由四个修饰的吡咯亚基组成,通过甲炔桥 (=CH−) 在它们的α碳原子处相互连接。由于其复杂的结构和键合,它们经常用于研究。
其他化合物的先驱
该化合物可以作为合成其他化合物的先驱。 例如,它可以用来生产“3-(1H-吲唑-1-基)丙烷-1-胺”、“1-甲基-3-吡啶-3-基-1H-吡唑-5-胺”和“3-(1H-吲哚-1-基)丙烷-1-胺甲磺酸盐”等 .
作用机制
Target of Action
The primary target of 3-(Pyridin-2-yl)propan-1-amine is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, where it mediates the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions .
Mode of Action
3-(Pyridin-2-yl)propan-1-amine acts as an inverse histamine agonist . It competitively binds to the histamine H1 receptor, competing with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms associated with excess histamine .
Biochemical Pathways
Upon binding to the H1 receptor, 3-(Pyridin-2-yl)propan-1-amine inhibits the action of histamine, which is involved in a variety of biochemical pathways. Histamine can cause pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction when acting on H1-receptors . By blocking these actions, 3-(Pyridin-2-yl)propan-1-amine can alleviate symptoms of allergies and other conditions where histamine plays a role .
Result of Action
The molecular and cellular effects of 3-(Pyridin-2-yl)propan-1-amine’s action primarily involve the alleviation of symptoms caused by histamine. By blocking the H1 receptor, it can reduce pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .
属性
IUPAC Name |
3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRJDSEKCYZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390198 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15583-16-1 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-(pyridin-2-yl)propan-1-amine derivatives and how are they typically characterized?
A1: 3-(Pyridin-2-yl)propan-1-amine derivatives are characterized by a propylamine chain linked to a pyridine ring at the 3-position. The amine nitrogen on the propylamine chain is frequently substituted, often with two methyl groups, forming the N,N-dimethyl derivative. Further structural diversity arises from substitutions on the pyridine or phenyl rings.
Q2: How do structural modifications of 3-(pyridin-2-yl)propan-1-amine impact its activity and potential applications?
A2: Structural modifications significantly influence the activity and applications of these compounds. For instance, the presence of a chiral center in 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (brompheniramine) leads to distinct isomers with varying pharmacological profiles. [] The synthesis of optically pure D(+)-brompheniramine highlights the importance of chirality in drug development as it often dictates the desired pharmacological effect. [] Additionally, introducing various substituents, such as thiocarbamides, on the phenyl ring can modulate antimicrobial activity. [] This highlights the potential for tailoring the compound's properties by modifying specific structural features.
Q3: Can you elaborate on the analytical methods employed in studying these compounds and their importance in drug development?
A3: Researchers employ various analytical techniques to study 3-(pyridin-2-yl)propan-1-amine derivatives. For example, square wave voltammetry was used to investigate the interaction between N,N-diethyl-p-nitroso aniline and chlorpheniramine maleate. [] This method provided insights into the electrochemical behavior and potential interactions of these compounds. High-performance liquid chromatography (HPLC) was employed to determine the stoichiometric ratio of carmoisine and chlorpheniramine maleate in an ion associate. [] These analytical methods are crucial for understanding drug behavior, quantifying drug concentrations, and ensuring the quality and safety of pharmaceutical formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


